molecular formula C8H8O4 B12418895 3,4-Dihydroxybenzoic Acid Methyl Ester-d3

3,4-Dihydroxybenzoic Acid Methyl Ester-d3

Cat. No.: B12418895
M. Wt: 171.16 g/mol
InChI Key: CUFLZUDASVUNOE-FIBGUPNXSA-N
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Description

It is a derivative of 3,4-Dihydroxybenzoic Acid Methyl Ester, which is a major metabolite of antioxidant polyphenols found in green tea . This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 typically involves the esterification of 3,4-Dihydroxybenzoic Acid with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxybenzoic Acid Methyl Ester-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-Dihydroxybenzoate
  • Protocatechuic Acid Methyl Ester
  • Methyl Protocatechuate

Uniqueness

3,4-Dihydroxybenzoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry studies. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics .

Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

trideuteriomethyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i1D3

InChI Key

CUFLZUDASVUNOE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC(=C(C=C1)O)O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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